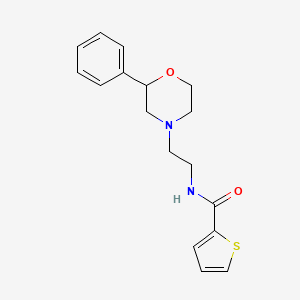

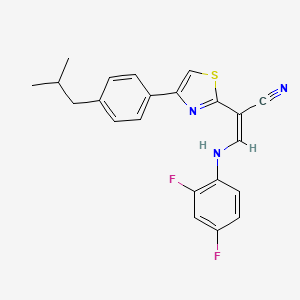

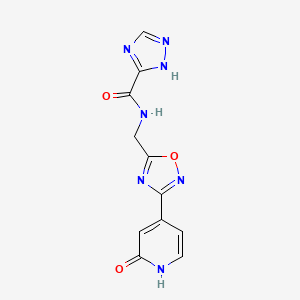

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a compound that belongs to the morpholino thiophenes (MOT) series . This series was identified following phenotypic screening of the Eli Lilly corporate library against Mycobacterium tuberculosis strain H37Rv .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the cyclization of precursor compounds . In the case of the MOT series, the design, synthesis, and structure-activity relationships of a range of analogues around the confirmed actives are described .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

Anti-rheumatic and Anti-inflammatory Applications

Thiophene derivatives have demonstrated significant potential in the treatment of rheumatic diseases. For instance, a study by Sherif and Hosny (2014) on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed noteworthy antioxidant, analgesic, and anti-rheumatic effects, suggesting their potential application in managing rheumatic conditions (Sherif & Hosny, 2014).

Optoelectronic and Photonic Applications

Thiophene dyes have been identified as promising materials for optoelectronic devices. Anandan et al. (2018) synthesized thiophene dyes that exhibit excellent optical limiting performance, making them useful in devices intended to protect human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).

Antimicrobial and Antifungal Properties

Research indicates that thiophene derivatives possess antimicrobial and antifungal properties. Altundas et al. (2010) synthesized cycloalkylthiophene-Schiff bases and their metal complexes, which exhibited activity against various pathogenic strains, showcasing the potential of thiophene compounds in developing new antimicrobial agents (Altundas et al., 2010).

Anticancer Activity

The exploration of thiophene derivatives in cancer research has shown promising results. Ghorab et al. (2013) reported that certain thiophene and thienopyrimidine derivatives exhibited significant antiproliferative activity against breast and colon cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2013).

Mechanism of Action

Target of Action

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It’s worth noting that certain thiophene derivatives have been found to inhibit mycobacterium tuberculosis by targeting qcrb, a subunit of the menaquinol cytochrome c oxidoreductase . This is part of the bc1-aa3-type cytochrome c oxidase complex that drives oxygen-dependent respiration .

Pharmacokinetics

One study mentioned that blood samples were taken at predetermined time points to determine the concentration of a similar compound reaching the systemic circulation .

Result of Action

It’s worth noting that certain thiophene derivatives have been found to exhibit good inhibitory activity against four cell lines .

properties

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-17(16-7-4-12-22-16)18-8-9-19-10-11-21-15(13-19)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVDANOEENQYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]heptan-3-ylmethanamine hydrochloride](/img/structure/B2437181.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)

![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)

![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)